2-Bromo-5-phenylethynyl-pyrazine
CAS No.:
Cat. No.: VC13901902
Molecular Formula: C12H7BrN2
Molecular Weight: 259.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7BrN2 |
|---|---|
| Molecular Weight | 259.10 g/mol |
| IUPAC Name | 2-bromo-5-(2-phenylethynyl)pyrazine |
| Standard InChI | InChI=1S/C12H7BrN2/c13-12-9-14-11(8-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H |
| Standard InChI Key | FFQWZANOWSBXAY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C#CC2=CN=C(C=N2)Br |
Introduction
Structural and Molecular Characteristics
The molecular structure of 2-bromo-5-phenylethynyl-pyrazine features a six-membered pyrazine aromatic ring with a bromine atom and a phenylethynyl substituent. The bromine atom introduces electronegativity and polarizability, which enhance intermolecular interactions, while the phenylethynyl group contributes π-conjugation, extending the compound’s absorption spectrum .
Molecular Geometry and Bonding
X-ray crystallography of analogous pyrazine derivatives reveals planar ring geometries with bond lengths of 1.33 Å for C=N and 1.74 Å for C-Br, consistent with sp² hybridization . The phenylethynyl group adopts a linear conformation, minimizing steric hindrance and maximizing conjugation. Density functional theory (DFT) calculations predict a dipole moment of 3.2 Debye, attributed to the asymmetric electron distribution between bromine and the ethynylphenyl moiety.
Spectroscopic Properties
-
NMR Spectroscopy: ¹H NMR spectra show a singlet at δ 8.40 ppm for the pyrazine protons, while the phenylethynyl group exhibits aromatic resonances at δ 7.2–7.6 ppm .
-
IR Spectroscopy: Stretching vibrations at 2,210 cm⁻¹ (C≡C) and 680 cm⁻¹ (C-Br) confirm the functional groups .
-
UV-Vis: A λ<sub>max</sub> of 290 nm (ε = 12,500 M⁻¹cm⁻¹) arises from π→π* transitions in the conjugated system.
Table 1: Physicochemical Properties of 2-Bromo-5-phenylethynyl-pyrazine
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇BrN₂ |
| Molecular Weight | 259.10 g/mol |
| Melting Point | 142–145°C |
| Solubility | Soluble in DCM, THF; insoluble in H₂O |
| LogP | 2.8 (predicted) |
Synthesis and Optimization
The synthesis of 2-bromo-5-phenylethynyl-pyrazine primarily employs cross-coupling strategies, with the Sonogashira reaction being the most efficient.
Sonogashira Cross-Coupling
The reaction between 2-bromo-5-iodopyrazine and phenylacetylene in the presence of Pd(PPh₃)₄ and CuI yields the target compound with 75–85% efficiency. Key parameters include:
-
Catalyst Loading: 5 mol% Pd achieves optimal turnover.
-
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility.
-
Temperature: 60–80°C balances reaction rate and byproduct formation .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sonogashira Coupling | 85 | 98 | High regioselectivity |
| Ullmann Coupling | 62 | 90 | Low catalyst cost |
| Direct Bromination | 45 | 85 | Single-step synthesis |
Alternative Routes
Hofmann degradation of 5-methylpyrazine-2-carboxamide, followed by diazotization and bromination, offers a lower-cost pathway but suffers from erratic yields (50–60%) . Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, though scalability remains unproven .
Biological Activity and Mechanism
2-Bromo-5-phenylethynyl-pyrazine exhibits allosteric modulation of metabotropic glutamate receptor 5 (mGluR5), with an IC₅₀ of 1.2 μM in vitro. Molecular docking studies suggest the bromine atom interacts with Leu743 and Thr780 residues, stabilizing the receptor’s inactive conformation. This mechanism shows promise for treating anxiety and depression without the side effects associated with orthosteric agonists.
Pharmacokinetic Profile
-
Lipophilicity: The bromine atom increases logP to 2.8, enhancing blood-brain barrier permeability.
-
Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4) mediate oxidative dehalogenation, yielding inactive metabolites.
Applications in Material Science
The compound’s extended π-system enables applications in:
-
Organic Photovoltaics (OPVs): As an electron-transport layer, it improves power conversion efficiency (PCE) by 12% due to high electron mobility (0.15 cm²/V·s).
-
Luminescent Materials: Coordination with iridium(III) yields phosphorescent complexes with emission maxima at 620 nm, suitable for OLEDs .
Challenges and Future Directions
Current limitations include:
-
Regioselectivity: Competing reactions at the 3-position of pyrazine necessitate costly purification .
-
Toxicity: Brominated byproducts require stringent removal to meet pharmaceutical standards.
Future research should explore electrochemical synthesis and computational modeling to predict novel derivatives with enhanced bioactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume